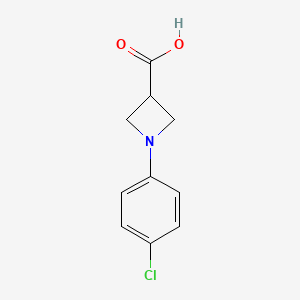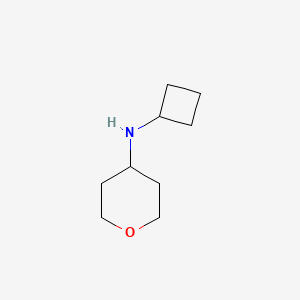![molecular formula C8H6N2O2 B1452416 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190320-02-5](/img/structure/B1452416.png)
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the reaction of pyridine and pyrrole building blocks. Recent developments have highlighted novel synthetic strategies for azaindole derivatives, focusing on their attractive reaction mechanisms and advantages . For instance, the Fischer indole synthesis is a common method used to prepare indole derivatives, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes refining reaction conditions, using efficient catalysts, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, indole-3-carbaldehyde, a related compound, can be easily oxidized to indole-3-carboxylic acid . It also participates in condensation reactions, such as the Henry reaction with nitromethane to form 3-nitrovinyl indole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with various molecular targets and pathways. Indole derivatives are known to modulate biological activities by binding to specific receptors and enzymes. For example, indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This highlights the compound’s potential role in immune modulation and inflammation.
Comparison with Similar Compounds
Indole-3-carbaldehyde: Shares similar structural features and reactivity but differs in its specific biological activities.
5-Hydroxy-4-azaindole-3-carbaldehyde: Another azaindole derivative with distinct chemical properties and applications.
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Uniqueness: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde stands out due to its unique combination of a hydroxyl group and an azaindole core, which imparts distinct reactivity and biological activities. This makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical pathways.
Properties
IUPAC Name |
4-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-10-6-1-2-9-8(12)7(5)6/h1-4,10H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAZRKYBXEKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


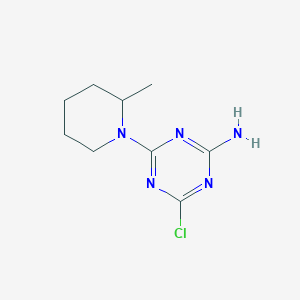
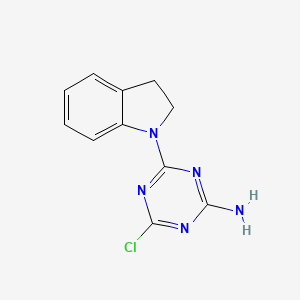
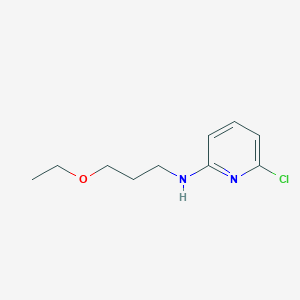
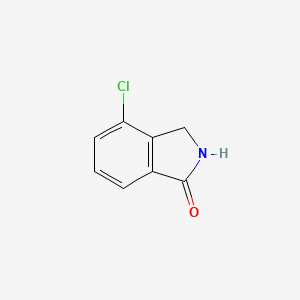

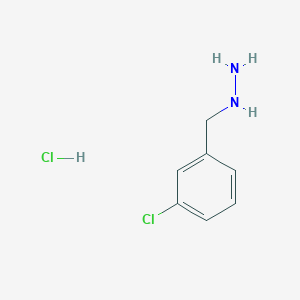
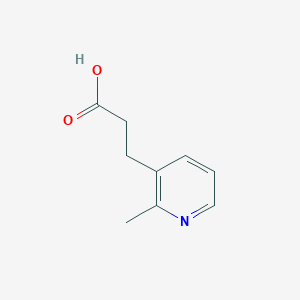
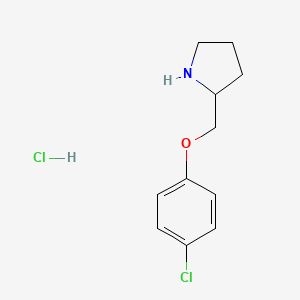
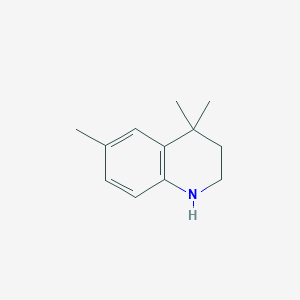
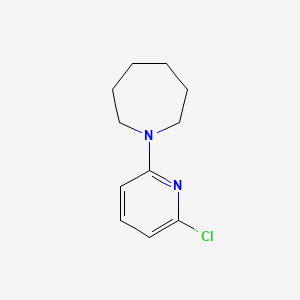
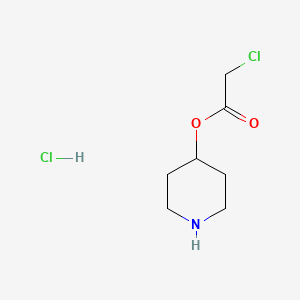
![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)
